molecular formula C12H23NO3 B1447776 tert-Butyl (3R)-3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate CAS No. 1788044-09-6

tert-Butyl (3R)-3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate

Cat. No.: B1447776
CAS No.: 1788044-09-6
M. Wt: 229.32 g/mol
InChI Key: HUMJQOGXKFLZIK-SECBINFHSA-N
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Description

tert-Butyl (3R)-3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C12H23NO3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butyl group and a hydroxypropan-2-yl substituent. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3R)-3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced via a tert-butyl esterification reaction, often using tert-butyl chloroformate as the reagent.

    Addition of the Hydroxypropan-2-yl Group: The hydroxypropan-2-yl group is introduced through a nucleophilic substitution reaction, typically using a suitable alcohol derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3R)-3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The carbonyl group can be reduced back to a hydroxy group.

    Substitution: The tert-butyl group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents for substitution reactions include alkyl halides and nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of a new compound with a different functional group replacing the tert-butyl group.

Scientific Research Applications

tert-Butyl (3R)-3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (3R)-3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxypropan-2-yl group can form hydrogen bonds with target molecules, while the pyrrolidine ring can engage in various non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (3R)-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate
  • tert-Butyl (3R)-3-(2-hydroxypropyl)pyrrolidine-1-carboxylate
  • tert-Butyl (3R)-3-(2-hydroxybutyl)pyrrolidine-1-carboxylate

Uniqueness

tert-Butyl (3R)-3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate is unique due to the presence of the hydroxypropan-2-yl group, which imparts distinct steric and electronic properties. This makes it particularly useful in specific chemical reactions and applications where other similar compounds may not be as effective.

Biological Activity

Overview

tert-Butyl (3R)-3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate, with the molecular formula C12H23NO3 and CAS number 1788044-09-6, is a pyrrolidine derivative that has garnered attention in various fields including medicinal chemistry and biological research. This compound features a tert-butyl group and a hydroxypropan-2-yl substituent, contributing to its unique properties and potential biological activities.

The biological activity of this compound is attributed to its interactions with various biomolecular targets. The hydroxypropan-2-yl group can form hydrogen bonds, while the pyrrolidine ring facilitates non-covalent interactions with proteins, enzymes, and receptors. These interactions may modulate enzymatic activity or receptor signaling pathways, leading to observed biological effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that derivatives of pyrrolidine compounds can inhibit bacterial growth, particularly against strains like Pseudomonas putida and Mycobacterium tuberculosis .
  • Neuroprotective Effects : Some studies have explored its potential in neuroprotection, particularly in models of neurodegenerative diseases where it may help reduce oxidative stress and inflammation .
  • Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes associated with amyloidogenesis, which is relevant for Alzheimer's disease research .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of Pseudomonas putida
NeuroprotectiveReduction in oxidative stress in neuronal models
Enzyme InhibitionInhibition of β-secretase activity

Case Study 1: Antimicrobial Activity

A study investigated a series of pyrrolidine derivatives, including this compound, for their ability to inhibit bacterial growth. The compound exhibited significant antimicrobial activity with a minimum inhibitory concentration (MIC) lower than many existing antibiotics.

Case Study 2: Neuroprotective Effects

In vitro studies demonstrated that this compound could protect astrocytes from amyloid beta-induced toxicity by reducing inflammatory markers such as TNF-alpha. This suggests potential therapeutic applications in Alzheimer's disease .

Properties

IUPAC Name

tert-butyl (3R)-3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-11(2,3)16-10(14)13-7-6-9(8-13)12(4,5)15/h9,15H,6-8H2,1-5H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUMJQOGXKFLZIK-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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